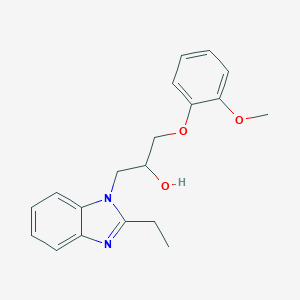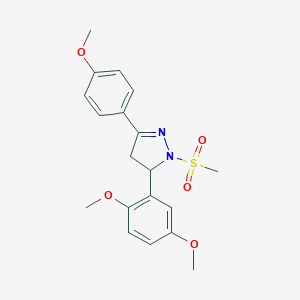![molecular formula C18H12Cl2N4O2 B488474 6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 609335-64-0](/img/structure/B488474.png)
6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrano ring, and substituted with various functional groups such as amino, dichlorophenyl, furyl, and carbonitrile groups
Preparation Methods
The synthesis of 6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2,5-dichlorobenzaldehyde in the presence of a base to form an intermediate chalcone. This intermediate is then reacted with malononitrile and ammonium acetate under reflux conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Chemical Reactions Analysis
6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions due to the presence of multiple reactive sites. Some common reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the carbonitrile group can lead to the formation of primary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation and survival. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its binding affinity and specificity .
Comparison with Similar Compounds
6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
6-Amino-4-[5-(3,4-dichlorophenyl)-2-furyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound has a similar structure but with different substituents, leading to variations in reactivity and biological activity.
6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
609335-64-0 |
|---|---|
Molecular Formula |
C18H12Cl2N4O2 |
Molecular Weight |
387.2g/mol |
IUPAC Name |
6-amino-4-[5-(2,5-dichlorophenyl)furan-2-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H12Cl2N4O2/c1-8-15-16(11(7-21)17(22)26-18(15)24-23-8)14-5-4-13(25-14)10-6-9(19)2-3-12(10)20/h2-6,16H,22H2,1H3,(H,23,24) |
InChI Key |
SFTKJHZEHKIDTF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine](/img/structure/B488400.png)
![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde](/img/structure/B488411.png)

![N-[2-(4-methylbenzoyl)phenyl]-N'-phenylthiourea](/img/structure/B488424.png)

![9-bromo-6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488441.png)
![2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B488469.png)
![2-amino-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B488470.png)
![6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488471.png)
![6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488472.png)
![6-Amino-4-[5-(4-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488473.png)
![2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488475.png)
![5-(4-Chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488478.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488480.png)
